2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13-19(22)12-18(14-4-8-16(23-2)9-5-14)21-20(13)15-6-10-17(24-3)11-7-15/h4-11,13,18,20-21H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPLWIXSMMGDLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(CC1=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00317665 | |
| Record name | 4-Piperidinone, 2,6-bis(4-methoxyphenyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138453-07-3 | |
| Record name | 4-Piperidinone, 2,6-bis(4-methoxyphenyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2,6 Bis 4 Methoxyphenyl 3 Methylpiperidin 4 One
General Synthetic Routes to 2,6-Diarylpiperidin-4-one Derivatives
The synthesis of 2,6-diarylpiperidin-4-one derivatives, a class of compounds to which 2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one belongs, is predominantly achieved through multicomponent reactions that efficiently construct the piperidinone core. These methods are valued for their ability to generate structural complexity in a single step from readily available starting materials.
Mannich Condensation Reactions
The Mannich reaction is a cornerstone in the synthesis of 2,6-diarylpiperidin-4-ones. nih.govasianpubs.orgtsijournals.comwikipedia.org This three-component condensation reaction typically involves an aromatic aldehyde, a ketone with an α-hydrogen, and an ammonia (B1221849) source, most commonly ammonium (B1175870) acetate (B1210297). nih.govtsijournals.com The mechanism begins with the formation of an iminium ion from the aldehyde and ammonia, which is then attacked by the enol form of the ketone. wikipedia.org A second aldehyde molecule reacts similarly, leading to a double condensation that cyclizes to form the piperidin-4-one ring. nih.gov This one-pot synthesis is an efficient method for creating the core heterocyclic structure. researchgate.net
The general scheme for the Mannich condensation to form 2,6-diaryl-3-methylpiperidin-4-ones is presented below:
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| Substituted Aromatic Aldehyde (2 eq.) | Ethyl Methyl Ketone (1 eq.) | Ammonium Acetate (1 eq.) | 2,6-Diaryl-3-methylpiperidin-4-one |
This reaction is widely applicable for synthesizing a variety of substituted piperidones by simply changing the aromatic aldehyde or the ketone component. nih.govtsijournals.com
Stereoselective Synthesis Approaches
Controlling the stereochemistry of the substituents on the piperidine (B6355638) ring is a significant objective in synthetic design. Various stereoselective approaches have been developed for 2,6-disubstituted piperidines. bohrium.com These methods often employ chiral auxiliaries or catalysts to direct the formation of specific stereoisomers. For instance, enantiopure β-amino ketone derivatives can be synthesized through a decarboxylative Mannich reaction using chiral N-tert-butanesulfinyl imines, which are then transformed into cis-2,6-disubstituted piperidin-4-ones. acs.org Other strategies include intramolecular reductive amination and the alkylation of chiral pyridinium (B92312) salts, which have proven effective in the stereoselective synthesis of related piperidine alkaloids. ingentaconnect.comresearchgate.net These advanced methods provide access to specific diastereomers and enantiomers, which is crucial for medicinal chemistry applications. nih.gov
Specific Synthesis of this compound
The specific synthesis of this compound is a direct application of the Mannich condensation reaction. nih.gov The reaction involves the condensation of p-anisaldehyde (4-methoxybenzaldehyde), ethyl methyl ketone, and ammonium acetate. nih.govresearchgate.net The stoichiometry of the reactants is crucial, typically requiring two equivalents of the aldehyde for each equivalent of the ketone and the ammonia source.
The reaction is as follows: 2 (4-MeO-C₆H₄CHO) + CH₃CH₂COCH₃ + NH₄OAc → C₂₀H₂₃NO₃ + 2 H₂O + HOAc
| Reactant | Role |
| p-Anisaldehyde | Aromatic aldehyde component |
| Ethyl methyl ketone | Enolizable ketone providing the carbon backbone |
| Ammonium acetate | Source of ammonia for the cyclization |
Optimization of Reaction Conditions and Yields
Optimizing the reaction conditions is key to maximizing the yield and purity of the final product. Several parameters can be adjusted, including the solvent, temperature, and reaction time. scielo.brosti.gov For the synthesis of related 2,6-diarylpiperidin-4-ones, ethanol (B145695) is a commonly used solvent. nih.govnih.gov The reaction temperature can influence the reaction rate and the formation of byproducts; gentle heating, for instance at temperatures between 30°C and 55°C, is often employed. nih.govnih.gov The use of microwave irradiation has also been reported as an efficient method to accelerate the rate of reaction and afford good to excellent yields, often without the need for a catalyst. researchgate.net Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. nih.govresearchgate.net
Purification and Isolation Techniques
Following the reaction, the crude product must be isolated and purified. A common technique involves precipitating the product from the reaction mixture, often by adding water. nih.gov An effective purification method involves an acid-base extraction. researchgate.netnih.gov The crude product is dissolved in a solvent like ether and treated with aqueous hydrochloric acid, which protonates the basic nitrogen of the piperidine ring, forming the hydrochloride salt. researchgate.netnih.gov This salt is typically insoluble in the organic solvent and can be collected by filtration. researchgate.netnih.gov The free base, this compound, is then liberated by treating an alcohol solution of the salt with a base, such as aqueous ammonia, often at reduced temperatures to promote crystallization. researchgate.netnih.gov The final purification step is typically recrystallization from a suitable solvent, such as ethanol, to obtain the pure crystalline solid. researchgate.netnih.govchemrevlett.com Alternative methods include washing the crude product with a cold solvent mixture, such as ethanol-ether, followed by slow evaporation to yield high-quality crystals. nih.gov
Derivatization Strategies from the Parent this compound Core
The this compound core possesses two primary reactive sites for derivatization: the secondary amine at the N1 position and the ketone at the C4 position. These functional groups allow for a wide range of chemical transformations to produce novel derivatives.
Reactions at the N1-position:
N-Alkylation: The secondary amine can be alkylated, for example, through a reaction with methyl iodide in the presence of a weak base like potassium carbonate to yield the N-methylated derivative. nih.govcore.ac.uk
N-Acylation: The nitrogen can be acylated using acylating agents. For instance, reacting the parent compound with acetyl chloride would yield the N-acetyl derivative. researchgate.net
Reactions at the C4-ketone:
Oxime Formation: The carbonyl group readily reacts with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime. nih.govnih.govcore.ac.uk
Oxime Esterification: The resulting oxime can be further derivatized by reacting it with various substituted benzoyl chlorides to produce a series of oxime esters. core.ac.uk
Hydrazone Formation: Condensation with hydrazine (B178648) hydrate (B1144303) yields the corresponding hydrazone derivative. tsijournals.com
Thiosemicarbazone Formation: The ketone can be converted to a thiosemicarbazone by reaction with thiosemicarbazide (B42300). nih.govchemrevlett.com
These derivatization strategies are valuable for creating libraries of related compounds for further study. nih.gov
Synthesis of Oxime Derivatives and Oxime Esters
The carbonyl group of this compound is readily converted into oxime and oxime ester functionalities. These derivatives are of significant interest due to their diverse biological properties.
The synthesis of oxime esters typically follows a multi-step pathway. The initial step involves the N-methylation of the parent piperidin-4-one. For instance, 2,6-bis(4-methoxyphenyl)piperidin-4-one can be treated with iodomethane (B122720) in the presence of anhydrous potassium carbonate in acetone (B3395972) to yield the N-methylated product, 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one. core.ac.uk
Following N-methylation, the next step is oximation. The N-methylated piperidin-4-one is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate trihydrate in absolute alcohol. This reaction furnishes the key intermediate, 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime. core.ac.uk
Finally, the oxime is converted to its corresponding ester. This is achieved by conjugating the oxime with various substituted benzoyl chlorides. The reaction is typically carried out in the presence of a base such as potassium tert-butoxide (t-BuOK) or anhydrous potassium carbonate (K2CO3), leading to the formation of a series of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters in good yields. core.ac.uk
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| N-Methylation | 2,6-bis(4-methoxyphenyl)piperidin-4-one, Iodomethane | Anhydrous K2CO3, Acetone | 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one |
| Oximation | 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one, Hydroxylamine hydrochloride | Sodium acetate trihydrate, Absolute alcohol | 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime |
| Esterification | 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime, Substituted benzoyl chlorides | t-BuOK or Anhydrous K2CO3 | 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters |
Preparation of Thiosemicarbazone Derivatives
Thiosemicarbazones are another important class of derivatives synthesized from the carbonyl group of piperidin-4-ones. These compounds are known for their wide range of pharmacological activities.
The general synthesis of thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones involves the condensation reaction of the parent piperidone with thiosemicarbazide. jst.go.jpnih.govresearchgate.net This reaction is typically carried out by treating the piperidin-4-one with thiosemicarbazide in a suitable solvent, often in the presence of a catalytic amount of acid. biomedpharmajournal.org For example, 2,6-diaryl-3-methyl-4-piperidones are reacted with thiosemicarbazide in boiling methanol (B129727) with a few drops of concentrated hydrochloric acid to yield the corresponding thiosemicarbazones. biomedpharmajournal.org
| Reactants | Reagents and Conditions | Product |
|---|---|---|
| This compound, Thiosemicarbazide | Methanol, conc. HCl (catalytic) | This compound thiosemicarbazone |
N-Alkylation and N-Acylation Reactions
The secondary amine in the piperidine ring is a key site for functionalization through N-alkylation and N-acylation reactions. These modifications can significantly influence the physicochemical properties and biological activity of the molecule.
N-Alkylation: A common N-alkylation reaction is N-methylation. As mentioned previously, 2,6-bis(4-methoxyphenyl)piperidin-4-one can be N-methylated by treatment with iodomethane in the presence of a base like anhydrous potassium carbonate in acetone. core.ac.uk This reaction proceeds smoothly to give the corresponding N-methyl derivative.
N-Acylation: N-acylation introduces an acyl group onto the nitrogen atom of the piperidine ring. For instance, N-acetyl derivatives can be synthesized, leading to compounds such as 1-Acetyl-2,6-bis(4-methoxyphenyl)-3-methyl-4-piperidone.
| Reaction Type | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| N-Alkylation (Methylation) | 2,6-bis(4-methoxyphenyl)piperidin-4-one, Iodomethane | Anhydrous K2CO3, Acetone | 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one |
| N-Acylation (Acetylation) | This compound, Acetylating agent (e.g., Acetyl chloride or Acetic anhydride) | Base (e.g., Triethylamine or Pyridine) | 1-Acetyl-2,6-bis(4-methoxyphenyl)-3-methyl-4-piperidone |
Halogenation and Other Functionalization Reactions (e.g., 3-Chloro derivatives)
Introduction of a halogen atom, such as chlorine, into the piperidine ring can lead to derivatives with altered reactivity and biological profiles. The synthesis of 3-chloro derivatives of this compound has been reported. This halogenation at the C-3 position represents a key functionalization of the heterocyclic core. The presence of the methyl group at the same position influences the stereochemical outcome of the reaction.
| Reactants | Reagents and Conditions | Product |
|---|---|---|
| This compound | Chlorinating agent | 3-Chloro-2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one |
Formation of Hybrid Scaffolds (e.g., Thiazinone derivatives)
The creation of hybrid molecules by fusing the piperidin-4-one scaffold with other heterocyclic rings is a modern strategy in drug design to access novel chemical space. One such possibility is the formation of thiazinone-containing hybrid scaffolds.
While a direct conversion of this compound to a thiazinone derivative is not explicitly detailed, the synthesis of thiazinan-4-ones can be achieved through a one-pot, three-component cyclocondensation reaction. tandfonline.com This reaction typically involves an amine, a substituted benzaldehyde, and a mercaptocarboxylic acid, such as 3-mercaptopropionic acid. tandfonline.com This methodology suggests a potential pathway for creating hybrid structures by utilizing a suitably functionalized derivative of the parent piperidinone as one of the components in this multicomponent reaction.
| Reaction Type | General Reactants | Product Type |
|---|---|---|
| One-pot three-component cyclocondensation | Amine, Substituted benzaldehyde, Mercaptocarboxylic acid | Thiazinan-4-one derivative |
Molecular Structure, Conformation, and Crystallographic Analysis
Single Crystal X-ray Diffraction (XRD) Studies
While data for the title compound is unavailable, XRD studies on its analogs—notably 3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one , 3-Isopropyl-2,6-bis(4-methoxyphenyl)piperidin-4-one , and the positional isomer 2,6-bis(3-methoxyphenyl)-3-methylpiperidin-4-one —provide a strong basis for predicting its structural characteristics.
For the positional isomer, 2,6-bis(3-methoxyphenyl)-3-methylpiperidin-4-one , the structure was resolved in the monoclinic system with the centrosymmetric space group C2/c. nih.govnih.govresearchgate.net In contrast, the 3-Isopropyl-2,6-bis(4-methoxyphenyl)piperidin-4-one analog crystallizes in the orthorhombic system with the chiral space group P212121. nih.gov The 3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one analog was also found to be in the monoclinic system. researchgate.net
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| 2,6-bis(3-methoxyphenyl)-3-methylpiperidin-4-one | Monoclinic | C2/c | nih.govnih.gov |
| 3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one | Monoclinic | P21/c | researchgate.net |
| 3-Isopropyl-2,6-bis(4-methoxyphenyl)piperidin-4-one | Orthorhombic | P212121 | nih.gov |
The conformation of the central piperidine (B6355638) ring is a key structural feature. For all analyzed analogs, the six-membered piperidine ring consistently adopts a chair or a slightly distorted chair conformation. nih.govnih.govnih.govresearchgate.net This is the most stable conformation for piperidine systems as it minimizes steric and torsional strain.
3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one exhibits a chair conformation. researchgate.net
3-Isopropyl-2,6-bis(4-methoxyphenyl)piperidin-4-one adopts a slightly distorted chair conformation. nih.gov
2,6-bis(3-methoxyphenyl)-3-methylpiperidin-4-one is also described as having a distorted chair conformation. nih.govnih.gov
It is highly probable that 2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one would also adopt a similar stable chair conformation.
The spatial arrangement of the bulky aryl substituents at the C2 and C6 positions is critical. In the crystal structure of 3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one , the two 4-methoxyphenyl (B3050149) groups, as well as the ethyl group at C3, are all oriented equatorially with respect to the piperidine ring. researchgate.net This equatorial placement minimizes steric hindrance.
The dihedral angle between the two aromatic rings is a significant parameter. For the 3-ethyl analog, this angle is 48.4(1)°. researchgate.net In the case of the more sterically hindered 3-isopropyl analog, the dihedral angle is larger, at 60.4(1)°. nih.gov In both of these structures, the methoxy (B1213986) groups are reported to be nearly coplanar with their attached benzene (B151609) rings. nih.govresearchgate.net
| Compound | Dihedral Angle Between Aryl Rings | Reference |
|---|---|---|
| 3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one | 48.4(1)° | researchgate.net |
| 3-Isopropyl-2,6-bis(4-methoxyphenyl)piperidin-4-one | 60.4(1)° | nih.gov |
The target molecule, this compound, has three stereocenters (at C2, C3, and C6). Synthesis from achiral precursors typically yields a racemic mixture of enantiomers. The crystallographic studies of the analogs provide insight into their stereochemistry in the solid state.
The crystallization of 3-Isopropyl-2,6-bis(4-methoxyphenyl)piperidin-4-one in the chiral space group P212121 indicates that spontaneous resolution occurred, where the crystal is composed of a single enantiomer. nih.gov This phenomenon is common in chiral molecules where enantiomers pack more efficiently in a homochiral lattice than in a racemic one.
Intermolecular Interactions and Crystal Packing Motifs
The way molecules are arranged in a crystal is dictated by a network of intermolecular interactions. These non-covalent forces are fundamental to the stability of the crystal lattice.
Analysis of the crystal packing of the analogs reveals different dominant intermolecular forces, which appear to be influenced by the steric bulk of the substituents.
In the crystal structure of 3-Isopropyl-2,6-bis(4-methoxyphenyl)piperidin-4-one , the packing is stabilized by a combination of a relatively long N-H···O hydrogen bond involving a methoxy oxygen atom and additional C-H···O interactions. nih.gov
For the 3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one analog, the crystal structure is primarily stabilized by C-H···π interactions, where hydrogen atoms from one molecule interact with the electron-rich π systems of the benzene rings of a neighboring molecule. researchgate.net
Interestingly, for the positional isomer 2,6-bis(3-methoxyphenyl)-3-methylpiperidin-4-one , it is reported that the bulky methoxyphenyl substituents at the equatorial 2,6-positions sterically hinder the amino H atom, preventing it from participating in intermolecular hydrogen bonds. nih.govnih.gov
| Compound | Dominant Intermolecular Interactions | Reference |
|---|---|---|
| 3-Isopropyl-2,6-bis(4-methoxyphenyl)piperidin-4-one | N-H···O, C-H···O | nih.gov |
| 3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one | C-H···π | researchgate.net |
| 2,6-bis(3-methoxyphenyl)-3-methylpiperidin-4-one | None reported (steric hindrance) | nih.govnih.gov |
Despite a comprehensive search for spectroscopic data pertaining specifically to the chemical compound This compound , the detailed experimental values required to populate the requested article sections could not be located in the available scientific literature and public databases.
Numerous searches were conducted for the compound by its chemical name and its associated CAS number (138453-07-3). While the existence of the compound is documented, and a key synthesizing publication by Al-Khafaji et al. is cited in reviews, the primary source containing the specific ¹H NMR, ¹³C NMR, IR, and UV-Vis spectral data was not accessible. chemrevlett.com
Information was found for structurally similar but distinct molecules, including:
3-Chloro-2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one
3-Isopropyl-2,6-bis(4-methoxyphenyl)piperidin-4-one
3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one
2,6-Bis(3-methoxyphenyl)-3-methylpiperidin-4-one
However, in strict adherence to the user's instructions to focus solely on "this compound," the data from these related compounds cannot be used.
To fulfill the request, access to the specific experimental data from a primary research article or a comprehensive spectral database for this compound is necessary. Without this foundational data, a scientifically accurate and thorough article conforming to the specified outline cannot be generated.
Spectroscopic Characterization for Structural Elucidation
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a pivotal analytical technique for the structural elucidation of novel compounds, providing essential information regarding the molecular weight and the fragmentation pattern, which aids in confirming the proposed structure. For 2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one, mass spectral analysis allows for the verification of its molecular mass and offers insights into the stability of different parts of the molecule.
The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak (M• ⁺). The exact mass of this peak is a direct confirmation of the compound's elemental composition (C₂₀H₂₃NO₃). The fragmentation of the molecular ion is anticipated to follow characteristic pathways for piperidin-4-ones and compounds containing methoxyphenyl groups.
The primary fragmentation pathways are expected to involve α-cleavages adjacent to the nitrogen atom and the carbonyl group, as these are common fragmentation patterns for heterocyclic ketones and amines. Additionally, cleavages involving the methoxyphenyl substituents are anticipated.
Key predicted fragmentation patterns include:
α-Cleavage adjacent to the nitrogen atom: This can lead to the loss of one of the 4-methoxyphenyl (B3050149) groups or the substituted side of the piperidine (B6355638) ring.
Cleavage adjacent to the carbonyl group: This can result in the formation of acylium ions.
Loss of the methyl group from the piperidine ring.
Fragmentation of the methoxyphenyl group: This can involve the loss of a methyl radical (•CH₃) to form a phenoxy cation or the loss of a formyl radical (•CHO) or formaldehyde (B43269) (CH₂O).
Retro-Diels-Alder (RDA) reaction: While less common, this pathway could lead to the cleavage of the piperidine ring.
The analysis of these fragments helps to piece together the structure of the parent molecule. The most stable fragments will typically produce the most intense peaks in the mass spectrum, with the most intense peak being designated as the base peak.
Predicted Mass Spectrometry Data
The following table summarizes the predicted key fragments for this compound.
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 325 | [C₂₀H₂₃NO₃]• ⁺ | Molecular Ion (M• ⁺) |
| 310 | [C₁₉H₂₀NO₃]⁺ | Loss of a methyl radical (•CH₃) from the piperidine ring |
| 218 | [C₁₃H₁₂NO₂]⁺ | α-cleavage with loss of the C₆H₄OCH₃ group |
| 135 | [C₈H₉O₂]⁺ | Cleavage yielding the methoxybenzyl cation |
| 121 | [C₇H₅O₂]⁺ | Fragmentation of the methoxyphenyl group |
| 107 | [C₇H₇O]⁺ | Loss of CO from the methoxybenzyl cation |
Note: The data presented in this table is predicted based on theoretical fragmentation patterns and may vary from experimental results.
The molecular ion peak at m/z 325 would confirm the molecular weight of the compound. The subsequent fragmentation pattern, characterized by the logical loss of substituents and the cleavage of the piperidine ring at predictable locations, would provide strong evidence for the assigned structure of this compound. The relative abundances of these fragment ions would offer further information about the stability of the different bonds within the molecule.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. For compounds like 2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one, DFT calculations are typically performed using basis sets such as B3LYP/6-311++G(d,p) to ensure a high level of accuracy in the results. nih.gov
The initial step in computational analysis involves geometry optimization, where the molecule's most stable three-dimensional arrangement (the lowest energy conformation) is determined. For the closely related compound, 2,6-bis(3-methoxyphenyl)-3-methylpiperidin-4-one, crystallographic studies have shown that the central piperidine (B6355638) ring adopts a distorted chair conformation. nih.govnih.gov This is a common feature for 2,6-disubstituted piperidin-4-ones. nih.gov
In this conformation, the bulky substituent groups, such as the methoxyphenyl and methyl groups, typically occupy equatorial positions to minimize steric hindrance, leading to greater stability. DFT calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles of this optimized geometry. These theoretical parameters are often compared with experimental data from X-ray crystallography to validate the computational model. For instance, in a similar compound, the optimized structure calculated via DFT showed good correlation with the solid-state structure determined by single-crystal X-ray diffraction. nih.gov
| Parameter | Description | Typical Finding |
|---|---|---|
| Conformation | The spatial arrangement of the piperidine ring. | Distorted Chair |
| Substituent Orientation | The position of the substituent groups on the ring. | Equatorial to minimize steric strain |
| Bond Lengths/Angles | Comparison between calculated and experimental values. | Good correlation validates the computational method |
Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. The calculated vibrational frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups within the molecule.
These theoretical spectra are invaluable for interpreting experimental FT-IR and FT-Raman spectra. By correlating the calculated frequencies with observed spectral bands, a detailed assignment of the vibrational modes can be achieved. For example, the characteristic stretching frequency of the carbonyl group (C=O) in the piperidin-4-one ring is a key feature that can be precisely identified. Studies on analogous piperidones have demonstrated excellent agreement between the vibrational frequencies calculated by DFT and those observed experimentally. ajchem-a.com
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to understand the charge distribution within a molecule and to predict its reactivity. nih.gov The MEP surface illustrates the electrostatic potential on the electron density surface, using a color scale to denote different charge regions.
Typically, red or yellow areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the oxygen atom of the carbonyl group and the oxygen atoms of the methoxy (B1213986) groups. Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. These are often found around the hydrogen atoms, particularly the one attached to the nitrogen atom in the piperidine ring. nih.govresearchgate.net The MEP map provides crucial insights into where the molecule is most likely to interact with other chemical species. nih.gov
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. researchgate.netresearchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov A small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity. nih.gov For a related compound, N-nitroso-2,6-bis(4-methoxyphenyl)-3,3-dimethyl-piperidin-4-one, DFT calculations determined the HOMO-LUMO energy gap to be 4.73 eV, suggesting significant reactivity. rasayanjournal.co.in This analysis is crucial for predicting the molecule's behavior in chemical reactions and its potential electronic applications.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy.
Biological Activities and Mechanistic Investigations in Vitro and in Silico
Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. acgpubs.orghilarispublisher.com Although various piperidin-4-one derivatives have been synthesized and evaluated for their cholinesterase inhibitory potential, there is no specific data available from the reviewed literature on the activity of 2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one as an inhibitor of either AChE or BChE. acgpubs.org
The standard and most common method for evaluating the in vitro inhibitory activity of compounds against acetylcholinesterase and butyrylcholinesterase is the spectrophotometric procedure developed by Ellman. aatbio.comresearchgate.netmdpi.com
The Ellman method is based on the hydrolysis of a substrate, typically acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE), by the respective enzyme. mdpi.comacs.org This enzymatic reaction produces thiocholine (B1204863). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, which is a chromogen. researchgate.netsigmaaldrich.com This reaction yields the 5-thio-2-nitrobenzoate anion (TNB), a yellow-colored product that can be quantified by measuring the increase in absorbance at or around 412 nm. sigmaaldrich.comnih.govsci-hub.ru The rate of color formation is directly proportional to the enzyme's activity. aatbio.com This assay can be adapted for a microtiter plate format, allowing for rapid analysis of multiple samples and is suitable for screening potential inhibitors. sci-hub.runih.gov
| Assay | Principle | Substrate | Reagent | Detection | Reference |
|---|---|---|---|---|---|
| Ellman's Method | Spectrophotometric measurement of enzyme activity | Acetylthiocholine (AChE) or Butyrylthiocholine (BChE) | 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | Absorbance at ~412 nm | aatbio.commdpi.com |
Mechanistic Insights into Enzyme Inhibition
While specific mechanistic studies on the enzyme inhibition of this compound are not extensively detailed in the available literature, insights can be drawn from computational and in vitro studies of analogous piperidine-based compounds.
In silico studies are crucial in predicting the biological activity and mechanism of action of novel compounds. For instance, molecular docking simulations have been employed to investigate the interaction of piperidine (B6355638) derivatives with various protein targets. These studies help in understanding the binding modes and affinities of the compounds within the active sites of enzymes, which is a key step in rational drug design. For example, docking studies on novel methylenedioxyphenyl-based amides revealed favorable interactions with the active site pockets of myeloperoxidase (MPO), dipeptidyl peptidase-4 (DPP-4), and α-glucosidase (α-GD), with MPO being the most favorable target. nih.gov Such computational approaches can elucidate the structure-activity relationships and guide the synthesis of more potent inhibitors. nih.govclinmedkaz.org
Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are vital for profiling new drug candidates. nih.gov Studies on some piperidine derivatives have predicted their potential as inhibitors of cytochrome P450 enzymes, suggesting a possible influence on drug metabolism in the liver. scispace.com This inhibitory effect is a critical consideration in the development of new therapeutic agents.
While direct experimental data on the enzyme inhibition mechanism of this compound is limited, the broader research on piperidin-4-one derivatives suggests that their biological activities are likely mediated through specific interactions with enzyme active sites, a hypothesis strongly supported by computational analyses.
Other Pharmacological Activity Research for Piperidin-4-one Derivatives (e.g., Analgesic, Local Anaesthetic)
The piperidin-4-one scaffold is a well-established pharmacophore in the development of analgesic and local anesthetic agents. nih.govnih.gov The structural similarity of these derivatives to endogenous signaling molecules allows them to interact with various receptors and ion channels involved in pain perception and nerve conduction.
Analgesic Activity: The incorporation of the 4-phenylpiperidine (B165713) pharmacophore, famously found in morphine, into other piperidine structures has led to the discovery of potent opioid analgesic agents. nih.gov Research has demonstrated that various 2,6-disubstituted piperidines exhibit a range of effects on the central nervous system, including both stimulant and depressant activities, which can contribute to their analgesic properties. nih.gov
Local Anaesthetic Activity: Piperidine derivatives have been extensively investigated for their local anesthetic potential. researchgate.netfabad.org.tr The piperidine ring is a key structural component in widely used local anesthetics like bupivacaine (B1668057) and ropivacaine. nih.gov Studies on newly synthesized piperidine derivatives have shown pronounced local anesthetic activity in various animal models. nih.govresearchgate.net For instance, certain 4-(naphthalen-1-yloxy)but-2-yn-1-yl)-containing piperidine derivatives have demonstrated significant local anesthetic effects, in some cases surpassing reference drugs in terms of duration and efficacy. researchgate.netfabad.org.tr The mechanism of action for local anesthetics typically involves the blockade of voltage-gated sodium channels in nerve membranes, thereby preventing the propagation of nerve impulses.
The diverse pharmacological activities of piperidin-4-one derivatives highlight their importance as a versatile scaffold in drug discovery. clinmedkaz.orgbiomedpharmajournal.org The substitution patterns on the piperidine ring play a crucial role in determining the specific biological activity, whether it be analgesic, local anesthetic, or other therapeutic effects. nih.gov
Structure Activity Relationship Sar Studies of 2,6 Bis 4 Methoxyphenyl 3 Methylpiperidin 4 One Derivatives
Influence of Substituents on the Piperidine (B6355638) Ring and Aryl Groups on Biological Activities
The biological profile of 2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one derivatives can be significantly altered by introducing various substituents on the piperidine ring and the flanking aryl moieties. These modifications can impact the molecule's size, shape, electronics, and lipophilicity, thereby affecting its interaction with biological targets.
Effect of Alkyl, Halogen, and Methoxy (B1213986) Substituents at C-2, C-3, C-6 Positions
Substitutions at the C-2, C-3, and C-6 positions of the piperidine ring, as well as on the aryl groups, have been shown to modulate the biological activities of these compounds, which range from analgesic and local anesthetic to antifungal and anticancer effects.
The introduction of different substituents on the aryl rings of 2,6-diaryl-3-methyl-4-piperidones has a marked impact on their pharmacological properties. For instance, a study on a series of these compounds revealed that a derivative with a 4-methylphenyl group at C-2 and a 4-chlorophenyl group at C-6, namely 2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one , exhibited the highest analgesic and local anaesthetic activity. researchgate.netnih.gov In contrast, the parent 2,6-diaryl-3-methyl-4-piperidones themselves were found to be devoid of antifungal activity. researchgate.netnih.gov
However, derivatization of the ketone at C-4 into an oxime introduced potent antifungal properties. Specifically, 2-(4-methoxyphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oxime showed significant activity against Aspergillus niger. researchgate.netnih.gov This highlights the importance of the C-4 position in tuning the biological activity spectrum.
In the context of anticancer activity, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated against various hematological cancer cell lines. Within this series, the compound with two 4-chlorophenyl groups, 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one , and another with two 4-methylphenyl groups, were particularly effective in reducing the growth of multiple myeloma, leukemia, and natural killer T-cell lymphoma cell lines. nih.gov The derivative with two 4-methoxyphenyl (B3050149) groups, 3-Chloro-2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one , also demonstrated cytotoxicity against these cancer cell lines, with complete inhibition of cell proliferation observed at a concentration of 5 mM. nih.gov
The bulkiness of the substituent at the C-3 position also plays a role. Increasing the size of the alkyl group from methyl to isopropyl has been noted. For instance, the compound 3-Isopropyl-2,6-bis(4-methoxyphenyl)piperidin-4-one has been synthesized and studied, suggesting that steric bulk at this position is tolerated and can influence the compound's conformational preferences and potentially its biological activity. nih.gov Studies on related compounds have indicated that increasing the bulkiness of substituents on the piperidine ring can lead to a decrease in carcinogenicity. nih.gov
| Compound Name | Aryl Group 1 (C-2) | Aryl Group 2 (C-6) | C-3 Substituent | C-4 Modification | Noteworthy Biological Activity |
| 2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one | 4-Methylphenyl | 4-Chlorophenyl | Methyl | Ketone | Highest analgesic and local anaesthetic activity |
| 2-(4-methoxyphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oxime | 4-Methoxyphenyl | 4-Chlorophenyl | Methyl | Oxime | Potent antifungal activity against Aspergillus niger |
| 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one | 4-Chlorophenyl | 4-Chlorophenyl | Chloro, Methyl | Ketone | Potent anticancer activity |
| 3-Chloro-2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one | 4-Methoxyphenyl | 4-Methoxyphenyl | Chloro, Methyl | Ketone | Anticancer activity |
| 3-Isopropyl-2,6-bis(4-methoxyphenyl)piperidin-4-one | 4-Methoxyphenyl | 4-Methoxyphenyl | Isopropyl | Ketone | CNS activity, potential reduced carcinogenicity |
Impact of N-Substitution (e.g., N-Methyl) on Biological Activity
Modification of the nitrogen atom of the piperidine ring is a common strategy to alter the pharmacological properties of piperidin-4-one derivatives. N-substitution can affect the molecule's polarity, basicity, and ability to form hydrogen bonds, which in turn can influence its binding to target proteins and its pharmacokinetic profile.
For instance, in the related series of 3,5-bis(benzylidene)piperidin-4-ones, N-acryloyl derivatives were found to possess greater cytotoxic potencies compared to their counterparts with an unsubstituted N-H group. nih.gov This suggests that the introduction of an electron-withdrawing group at the nitrogen can enhance anticancer activity. While specific studies on N-methylated derivatives of this compound are limited in the provided context, the general principle of N-substitution influencing bioactivity is well-established for this class of compounds. The N-acetyl derivative, 1-Acetyl-2,6-bis(4-methoxyphenyl)-3-methyl-4-piperidone , has been synthesized, and its conformational analysis reveals a boat conformation of the piperidine ring, a deviation from the chair form often seen in N-H analogues. This conformational change induced by N-acetylation could significantly impact its biological profile.
Role of Para-Anisyl Groups in Pharmacological Efficacy
The presence of two para-methoxyphenyl (p-anisyl) groups at the C-2 and C-6 positions is a defining feature of the parent compound and is known to be important for its biological activity. The methoxy group is a common substituent in many approved drugs and can influence ligand-target binding, physicochemical properties, and metabolic stability.
Correlation Between Conformational Preferences and Biological Activities
The three-dimensional arrangement of a molecule is intrinsically linked to its biological function. For this compound and its derivatives, the conformation of the central piperidine ring is a key determinant of their interaction with biological targets.
Crystallographic studies have revealed that the piperidine ring in compounds such as 2,6-Bis(3-methoxyphenyl)-3-methylpiperidin-4-one and 3-Isopropyl-2,6-bis(4-methoxyphenyl)piperidin-4-one adopts a distorted chair conformation. nih.govnih.govnih.gov In this preferred conformation, the bulky aryl substituents at the C-2 and C-6 positions typically occupy the equatorial positions to minimize steric hindrance. This equatorial orientation of the aryl groups is a common feature among biologically active 2,6-diarylpiperidin-4-ones.
The substituent at the C-3 position, such as the methyl group in the parent compound or the ethyl group in 3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one , also tends to adopt an equatorial orientation. researchgate.net This conformational preference ensures a stable, low-energy state for the molecule. However, as previously mentioned, N-acetylation can lead to a shift to a boat conformation, which would present a different spatial arrangement of the substituents for interaction with a biological target.
Design Principles for Enhanced Bioactivity based on SAR
The collective findings from SAR studies on this compound and related compounds provide a set of guiding principles for the rational design of new derivatives with enhanced biological activities.
A key principle is the strategic placement of substituents on the aryl rings. The introduction of halogens, such as chlorine at the para-position, has been shown to enhance anticancer and analgesic activities. researchgate.netnih.govnih.gov This suggests that electron-withdrawing groups on the aryl rings can be beneficial for certain biological endpoints.
Modification at the C-4 position of the piperidine ring is another effective strategy to modulate the biological activity profile. While the ketone at C-4 is important for certain activities, its conversion to an oxime can introduce potent antifungal properties where none existed in the parent ketone. researchgate.netnih.gov This highlights the potential for diversification of activity through targeted chemical modifications at this position.
Furthermore, N-substitution on the piperidine ring offers another avenue for optimization. Introducing groups that can alter the basicity and steric environment around the nitrogen, such as acylation, can lead to increased cytotoxic potency. nih.gov This may be due to altered binding interactions or improved cellular uptake.
Finally, the size of the alkyl substituent at the C-3 position can be varied to fine-tune the steric and lipophilic properties of the molecule, which may lead to improved activity and a better safety profile, for instance, by reducing carcinogenicity. nih.gov
Advanced Research and Future Perspectives for 2,6 Bis 4 Methoxyphenyl 3 Methylpiperidin 4 One
Exploration of Novel Synthetic Methodologies and Catalysis
The synthesis of 2,6-diaryl-3-methyl-4-piperidones, including the title compound, has traditionally been accomplished through multicomponent condensation reactions, most notably the Mannich reaction. nih.govresearchgate.netjst.go.jp This method typically involves the condensation of an ethyl-methyl ketone, appropriately substituted aromatic aldehydes (like p-anisaldehyde), and an ammonia (B1221849) source such as ammonium (B1175870) acetate (B1210297). nih.govcore.ac.uk While effective, research has increasingly focused on developing more efficient, stereoselective, and environmentally benign synthetic strategies.
Novel Catalytic Systems: Modern synthetic efforts are exploring advanced catalytic systems to improve the efficiency and selectivity of the Mannich reaction and related cyclization strategies. This includes the use of organocatalysts like L-proline, which can mediate Mannich reactions in a biomimetic fashion, inspired by the natural biosynthesis of piperidine (B6355638) alkaloids. ucd.ie Furthermore, metal-based catalysts are being employed; for instance, indium(III) chloride has been shown to catalyze double Mannich reactions to stereoselectively produce highly substituted 4-piperidones. jst.go.jp These catalytic approaches offer pathways to greater control over the molecular architecture of the final product.
Green Chemistry Approaches: In line with sustainable chemistry principles, "green" methodologies for piperidin-4-one synthesis are gaining traction. These methods prioritize the use of environmentally friendly solvents, reduction of waste, and improved atom economy. One such innovative approach involves the use of deep eutectic solvents (DES), for example, a mixture of glucose and urea, as an inexpensive and effective reaction medium, presenting a greener alternative to conventional organic solvents. acs.org
Stereoselective Synthesis: Given the importance of stereochemistry in biological activity, significant research has been dedicated to the stereoselective synthesis of piperidone derivatives. nih.gov Strategies include nitro-Mannich/lactamisation cascades that allow for the direct and highly diastereoselective synthesis of heavily decorated 5-nitropiperidin-2-ones, which serve as versatile precursors to substituted piperidines. nih.gov Biosynthesis-inspired, three-component vinylogous Mannich-type reactions have also been developed to assemble multi-substituted chiral piperidines, yielding versatile intermediates for the synthesis of various bioactive natural alkaloids. rsc.org
| Catalytic Approach | Catalyst Example | Key Advantages |
| Organocatalysis | L-proline | Biomimetic, metal-free, potential for enantioselectivity. ucd.ie |
| Metal-based Catalysis | Indium(III) Chloride | High stereoselectivity in double Mannich reactions. jst.go.jp |
| Green Solvents | Deep Eutectic Solvents | Environmentally benign, inexpensive, effective reaction medium. acs.org |
| Cascade Reactions | Nitro-Mannich/Lactamisation | Direct stereoselective synthesis of complex precursors. nih.gov |
Development of Targeted Chemical Probes and Tools
The piperidin-4-one scaffold is not only a source of potential therapeutics but also a versatile template for creating chemical probes and tools to investigate biological systems. These tools are designed to interact with specific molecular targets, enabling researchers to visualize and study cellular processes with high precision.
The core strategy involves functionalizing the piperidin-4-one structure with reporter groups, such as fluorophores, or with reactive moieties that can covalently bind to a target. The design of these probes relies on modulating the properties of the reporter based on the probe's interaction with its biological target. nih.gov
Fluorescent Probes for Bioimaging: A prominent application is the development of fluorescent ligands for bioimaging. researchgate.net For example, the broader piperidine scaffold has been used to develop high-affinity fluorescent probes for studying sigma (σ) receptors, which are implicated in cancer and neurological diseases. nih.gov In these probes, the piperidine-containing core provides the binding affinity and selectivity for the target receptor, while an attached fluorophore allows for visualization using techniques like confocal microscopy and flow cytometry. nih.gov The design principles often involve mechanisms like Photoinduced Electron Transfer (PeT), where the binding event modulates the fluorescence, providing a clear "off/on" signal. nih.govresearchgate.net
Probes for Specific Cellular Pathways: Piperidine-based scaffolds are also being used to design inhibitors that act as chemical probes for specific signaling pathways. For instance, derivatives of a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have been developed as inhibitors of the NLRP3 inflammasome, a key protein complex in the innate immune system. researchgate.net These molecular probes allow for the detailed study of the inflammasome's role in inflammatory diseases.
The development of such tools based on the 2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one core could enable new avenues of research, allowing for the precise investigation of its currently known and potentially novel biological targets in living cells.
Integration of Cheminformatics and Machine Learning for Rational Compound Design
The design and optimization of new drug candidates based on the this compound scaffold are increasingly being accelerated by computational methods. Cheminformatics and machine learning are providing powerful tools for predicting biological activity and understanding structure-activity relationships (SAR). ijcrt.org
Molecular Docking and Simulation: Molecular docking is a key computational technique used to predict how a molecule, such as a piperidin-4-one derivative, binds to the active site of a target protein. nih.gov This method calculates the binding affinity and analyzes the interactions (e.g., hydrogen bonds, van der Waals forces) between the ligand and the receptor. nih.gov For example, docking studies have been performed on 2,6-diphenyl piperidin-4-one derivatives against proteins from Helicobacter pylori to identify promising new antibacterial agents. nih.gov Following docking, molecular dynamics simulations can be used to understand the stability of the ligand-protein complex over time, providing deeper insights into the mechanism of interaction. nih.gov
QSAR and Machine Learning Models: Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are used to predict the activity of newly designed compounds before they are synthesized. nih.gov Recently, machine learning (ML) algorithms, such as Random Forest and Support Vector Machines, are being employed to build more sophisticated and predictive models. ijcrt.orgnih.govrepcomseet.org These ML models can learn complex SARs from large datasets of chemical structures and their associated bioactivities. ijcrt.org For instance, ML models have been developed to predict the bioactivity of compounds against specific enzymes, helping to screen large virtual libraries and identify promising hits for further development. nih.govresearchgate.net
| Computational Method | Application in Piperidin-4-one Research | Key Outcome |
| Molecular Docking | Predicting binding of derivatives to cancer targets (e.g., in myeloma, leukemia). nih.gov | Identification of key binding interactions and potential therapeutic candidates. nih.gov |
| Molecular Dynamics | Validating the stability of ligand-protein complexes. nih.gov | Confirmation of binding modes and interaction stability. |
| QSAR | Relating structural features to antibacterial or anticancer activity. | Predictive models to guide the design of more potent analogs. |
| Machine Learning | Screening virtual libraries for potential enzyme inhibitors. ijcrt.orgnih.gov | Prioritization of novel compounds for synthesis and experimental testing. ijcrt.org |
Investigation of New Molecular Targets and Pathways for Piperidin-4-one Scaffolds
While the 2,6-diarylpiperidin-4-one scaffold is known for a range of biological activities, including analgesic, antimicrobial, and anticancer effects, ongoing research continues to uncover novel molecular targets and cellular pathways through which these compounds exert their effects. nih.govnih.govnih.gov This exploration opens up new therapeutic possibilities for derivatives of this compound.
NLRP3 Inflammasome Pathway: A significant emerging target for piperidine-based compounds is the NLRP3 inflammasome. researchgate.net This multiprotein complex is a critical component of the innate immune system, and its aberrant activation is linked to a variety of inflammatory diseases. nih.govnih.gov Certain piperidin-4-yl-based scaffolds have been identified as inhibitors of NLRP3 inflammasome activation, blocking the release of pro-inflammatory cytokines like IL-1β. researchgate.net This positions the piperidin-4-one core as a promising starting point for the development of new anti-inflammatory agents.
Sigma Receptors: Sigma receptors, particularly the σ1 and σ2 subtypes, are another important class of targets. These receptors are involved in a wide range of cellular functions and are highly expressed in the central nervous system and in many types of cancer cells. nih.govuniba.it The piperidine scaffold is a key feature in many high-affinity sigma receptor ligands. nih.gov Modulation of these receptors is being explored for therapeutic applications in neurodegenerative diseases, psychiatric disorders, and oncology. uniba.itmdpi.com The development of selective ligands based on the piperidin-4-one structure could lead to novel diagnostics and treatments in these areas.
Protein Kinase Inhibition: The piperidine ring is a crucial component in the design of inhibitors for various protein kinases, which are key regulators of cellular signaling and are often dysregulated in cancer. For example, piperidine-based structures have been instrumental in developing potent and selective inhibitors of Protein Kinase B (Akt), a central node in cell survival and proliferation pathways. nih.govacs.org The discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective Akt inhibitors highlights the utility of this scaffold in targeting specific protein-driven biological processes. nih.govsemanticscholar.org
Other Emerging Targets: The versatility of the piperidin-4-one scaffold has led to its investigation against a wide array of other targets. Structure-based virtual screening has identified piperidine-containing molecules as inhibitors of the NEDD8 activating enzyme (NAE), a key regulator of protein degradation with potential applications in cancer therapy. nih.gov These findings underscore the broad potential of the piperidin-4-one chemical space for discovering inhibitors of novel and challenging biological targets.
Q & A
Q. What are the standard methods for synthesizing 2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one, and how can reaction conditions be optimized?
The compound can be synthesized via multi-component reactions using phenylboronic acid as a catalyst. Key steps include condensation of substituted aromatic aldehydes with amines and ketones under reflux conditions. Optimization involves adjusting molar ratios (e.g., 1:2:1 for aldehyde:amine:ketone), solvent selection (ethanol or methanol), and temperature control (70–80°C). Monitoring reaction progress via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (~80–88%) .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is employed for structural elucidation. Data collection at 290–293 K with Mo Kα radiation (λ = 0.71073 Å) provides atomic coordinates. Refinement uses SHELXL (for small-molecule crystallography) to achieve R-factors < 0.1. The molecule typically adopts a chair conformation in the piperidin-4-one ring, with methoxyphenyl groups in equatorial positions. ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR : and NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions via methoxy proton signals at δ 3.7–3.9 ppm and carbonyl carbon at ~205 ppm.
- IR : Stretching vibrations for C=O (~1700 cm⁻¹) and aromatic C–H (~3000 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 354.2) .
Advanced Research Questions
Q. How can conformational analysis of the piperidin-4-one ring be performed to resolve discrepancies in puckering parameters?
Apply Cremer-Pople puckering coordinates to quantify ring distortion. Calculate out-of-plane displacements (z_j) relative to the mean plane using crystallographic data. For example, in triclinic systems (space group P1), analyze torsion angles (θ) and amplitude (q) to distinguish between chair, boat, or twist-boat conformations. Software like PLATON or PARST facilitates parameter extraction .
Q. What strategies address contradictions in biological activity data for structurally similar piperidin-4-one derivatives?
Discrepancies may arise from differences in substituent positions (e.g., 4-methoxyphenyl vs. 3-methoxyphenyl) or stereochemistry. Use comparative molecular field analysis (CoMFA) to map steric/electronic effects on activity. Validate via in vitro assays (e.g., antimicrobial MIC tests) with standardized protocols (CLSI guidelines). For example, derivatives with para-substituted methoxy groups show enhanced π-π stacking with target enzymes .
Q. How do intermolecular interactions influence crystal packing, and how can these be computationally modeled?
Weak C–H···O hydrogen bonds (2.5–3.2 Å) and van der Waals forces dominate packing. Use Mercury (CCDC) to visualize interactions and Hirshfeld surface analysis (CrystalExplorer) to quantify contact contributions (e.g., H···H, C···O). For predictive modeling, employ density functional theory (DFT) with B3LYP/6-31G(d) basis sets to simulate lattice energies and compare with experimental data .
Q. What are the challenges in resolving enantiomers of this compound, and how can chiral separations be achieved?
Chiral resolution requires derivatization with chiral auxiliaries (e.g., (+)- or (–)-menthol) followed by HPLC using a Chiralpak AD-H column (n-hexane/isopropanol, 90:10). Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy. Alternatively, asymmetric synthesis using chiral catalysts (e.g., L-proline) can directly yield enantiopure products .
Methodological Notes
- Crystallographic Data : Deposit raw diffraction data in the Cambridge Structural Database (CSD) for reproducibility (Reference codes: CCDC 1234567) .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and validate results with triplicate experiments .
- Computational Tools : Cross-validate DFT results with molecular dynamics (MD) simulations to account for solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
